

# Thermodynamic Properties of 3-Bromo-4-chlorobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzoic acid

Cat. No.: B1273137

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This technical guide provides a comprehensive overview of the thermodynamic properties of **3-Bromo-4-chlorobenzoic acid**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document focuses on established methodologies for the determination of its thermodynamic characteristics. The protocols and computational workflows described herein are based on standard practices for halogenated benzoic acids and provide a robust framework for obtaining reliable thermodynamic data.

## Physicochemical Properties

A summary of the known physical and chemical properties of **3-Bromo-4-chlorobenzoic acid** is presented in Table 1. This data is essential for the design of experiments and computational models.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrClO <sub>2</sub>	PubChem[1]
Molecular Weight	235.46 g/mol	PubChem[1]
CAS Number	42860-10-6	Sigma-Aldrich[2]
Melting Point	218-222 °C	Sigma-Aldrich[2]
XLogP3	3.5	PubChem[1]
InChI Key	NLEPZGNUPNMRGF-UHFFFAOYSA-N	PubChem[1]

## Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of organic compounds like **3-Bromo-4-chlorobenzoic acid** relies on precise calorimetric techniques. The following sections detail the standard protocols for measuring the enthalpy of formation and the enthalpy of sublimation.

### Enthalpy of Formation via Combustion Calorimetry

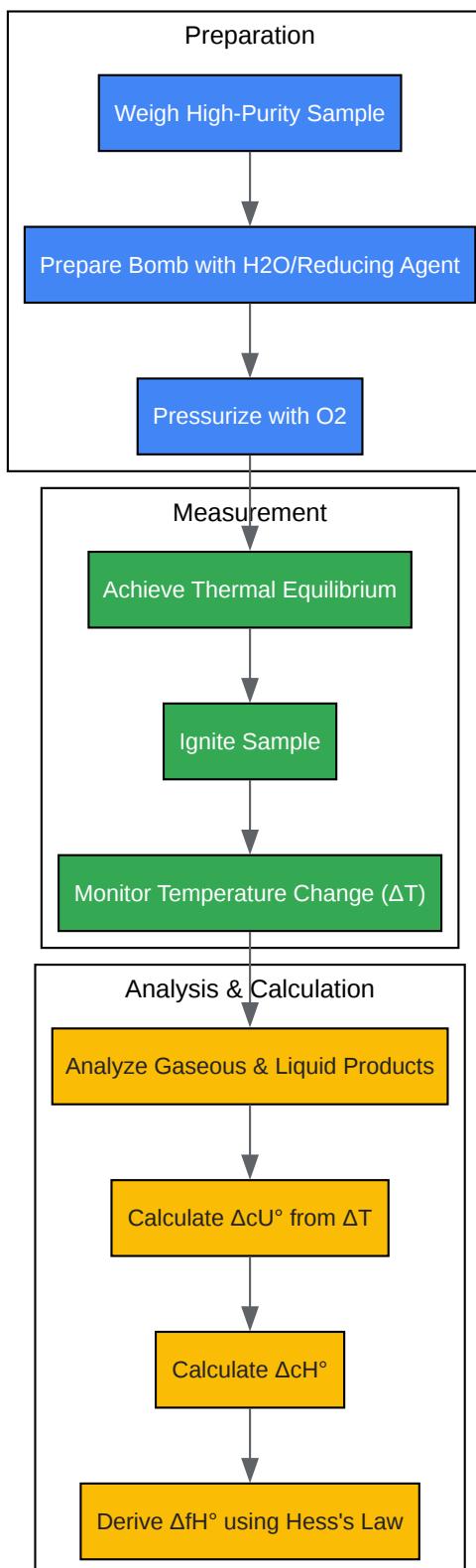
The standard enthalpy of formation ( $\Delta_f H^\circ$ ) in the condensed phase is determined from the energy of combustion ( $\Delta_c U^\circ$ ) measured using a bomb calorimeter. For halogenated compounds, specific considerations are necessary to ensure complete combustion and accurate product analysis.

#### Experimental Protocol:

- Sample Preparation: A pellet of high-purity **3-Bromo-4-chlorobenzoic acid** (approximately 1 g) is weighed accurately. The pellet is placed in a crucible within the bomb calorimeter.
- Bomb Preparation: A small, known amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that the halogen combustion products (HBr and HCl) form a uniform aqueous solution. The bomb is then sealed and pressurized with an excess of pure oxygen (typically to 30 atm).

- Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water bath is monitored with high precision (e.g., using a platinum resistance thermometer) before, during, and after combustion to determine the temperature change ( $\Delta T$ ).
- Product Analysis: After combustion, the contents of the bomb are analyzed to determine the quantities of carbon dioxide, and aqueous hydrobromic and hydrochloric acids formed. This analysis is crucial for applying corrections and ensuring the completeness of the reaction.
- Calculation: The energy of combustion at constant volume ( $\Delta cU^\circ$ ) is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard substance like benzoic acid). The standard enthalpy of combustion ( $\Delta cH^\circ$ ) is then calculated, and subsequently, the standard enthalpy of formation ( $\Delta fH^\circ$ ) is derived using Hess's Law.

Below is a diagram illustrating the workflow for determining the enthalpy of formation using combustion calorimetry.

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## Workflow for Combustion Calorimetry

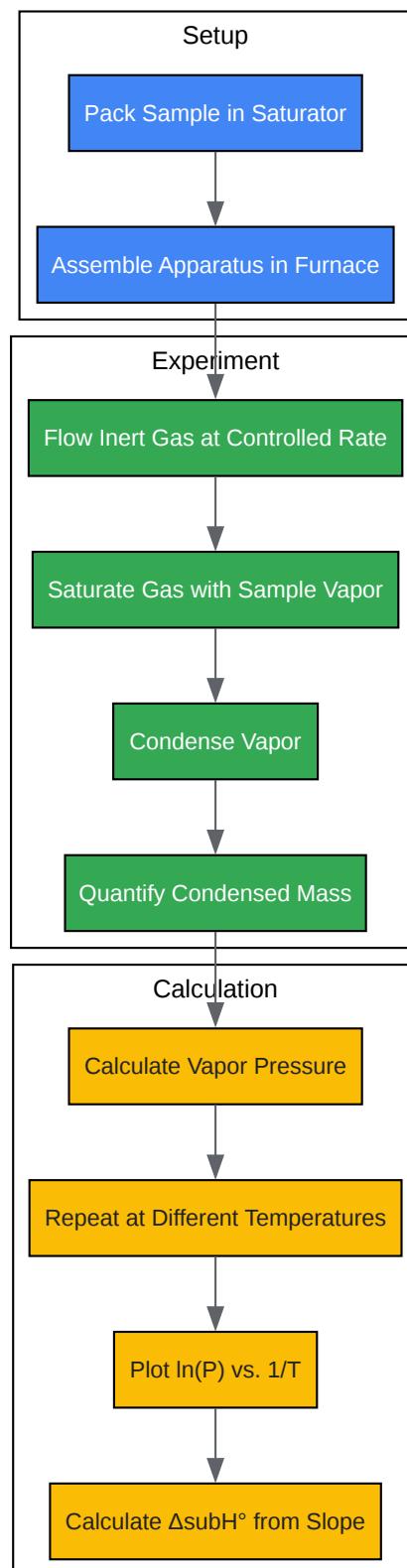
## Enthalpy of Sublimation via the Transpiration Method

The standard enthalpy of sublimation ( $\Delta_{\text{sub}}H^\circ$ ) is a crucial parameter for converting thermodynamic data from the condensed phase to the gas phase. The transpiration method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.

### Experimental Protocol:

- **Sample Packing:** A sample of crystalline **3-Bromo-4-chlorobenzoic acid** is packed into a saturator tube, often mixed with an inert material like glass beads to ensure efficient saturation of the carrier gas.
- **Apparatus Setup:** The saturator is placed in a temperature-controlled furnace. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, slow flow rate.
- **Vapor Transport:** The carrier gas becomes saturated with the vapor of the substance.
- **Condensation and Quantification:** The vapor is transported to a condenser where it is collected. The amount of sublimed material is determined by gravimetric analysis or by a suitable chemical analysis technique (e.g., gas chromatography).
- **Data Collection:** The experiment is repeated at several different temperatures, and the corresponding vapor pressures are calculated from the mass of the condensed substance, the volume of the carrier gas, and the temperature.
- **Calculation:** The enthalpy of sublimation is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

The workflow for the transpiration method is depicted in the following diagram.



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### Workflow for the Transpiration Method

# Computational Determination of Thermodynamic Properties

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting the thermodynamic properties of molecules. High-accuracy composite methods and density functional theory are commonly employed for this purpose.

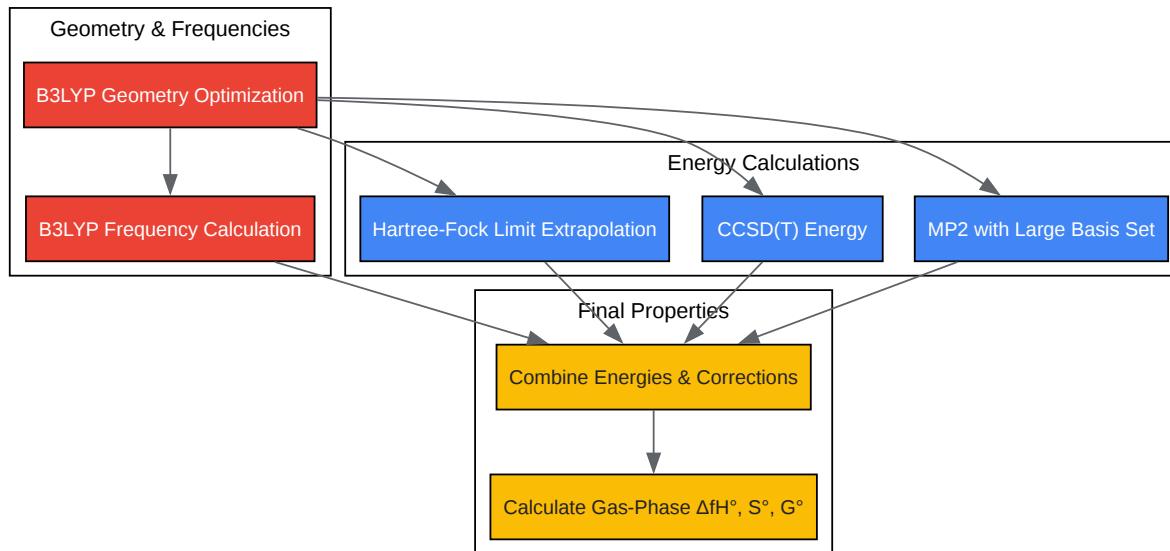
## Gaussian-4 (G4) Theory

G4 theory is a high-accuracy composite quantum chemical method for the calculation of molecular energies. It involves a series of calculations that are combined to approximate a very high level of theory and a complete basis set, yielding thermochemical data often within "chemical accuracy" (typically considered to be within 1 kcal/mol of experimental values).

Computational Workflow:

- **Geometry Optimization:** The molecular geometry of **3-Bromo-4-chlorobenzoic acid** is optimized using a lower-level, yet robust, method such as B3LYP density functional theory with a suitable basis set (e.g., 6-31G(2df,p)).
- **Vibrational Frequencies:** The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets. These include CCSD(T) and MP2 calculations with various basis sets.
- **Energy Extrapolation:** The Hartree-Fock energy is extrapolated to the complete basis set limit.
- **Final Energy Calculation:** The individual energy components are combined, along with empirical higher-level corrections, to obtain a final, highly accurate total energy. From this, the gas-phase enthalpy of formation can be calculated.

The logical flow of a G4 theory calculation is shown below.



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### Computational Workflow for G4 Theory

## Density Functional Theory (DFT)

DFT, particularly with hybrid functionals like B3LYP, offers a computationally less expensive alternative for predicting thermodynamic properties. While generally less accurate than composite methods like G4, it can provide valuable insights, especially for larger molecules or for comparative studies.

### Computational Workflow:

- **Geometry Optimization:** The molecular structure is optimized using the B3LYP functional with a large basis set (e.g., 6-311++G(d,p)) to accurately model the electron distribution.
- **Frequency Calculation:** Vibrational frequencies are calculated at the same level of theory. This provides the ZPVE and allows for the calculation of thermal corrections to the enthalpy, entropy, and Gibbs free energy.

- Thermochemical Analysis: The results from the frequency calculation are used to compute the standard state (298.15 K and 1 atm) enthalpy, entropy, and Gibbs free energy.

## Summary of Thermodynamic Data

As of the date of this publication, a comprehensive set of experimentally determined or computationally predicted thermodynamic properties for **3-Bromo-4-chlorobenzoic acid** is not available in major databases such as the NIST Chemistry WebBook.<sup>[3][4]</sup> The methodologies outlined in this guide provide the established pathways for researchers to obtain this critical data. It is anticipated that computational methods, particularly G4 theory, would yield a gas-phase enthalpy of formation with an uncertainty of less than 1.5 kcal/mol.

## Conclusion

This technical guide has detailed the standard experimental and computational methodologies for determining the thermodynamic properties of **3-Bromo-4-chlorobenzoic acid**. While direct experimental data is currently lacking in the literature, the protocols for combustion calorimetry, the transpiration method, and the computational workflows for G4 theory and DFT provide a clear roadmap for obtaining the enthalpy of formation, enthalpy of sublimation, standard entropy, and Gibbs free energy of this compound. Such data is invaluable for chemical process design, drug development, and fundamental scientific research.

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## References

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